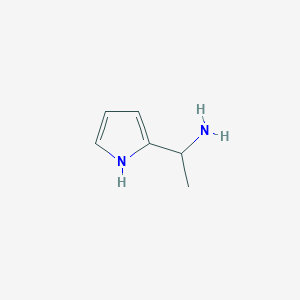
1-(1H-pyrrol-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-pyrrol-2-yl)ethanamine, also known as 2-(1H-pyrrol-1-yl)ethanamine, is a nitrogen-containing heterocyclic compound. It features a pyrrole ring attached to an ethanamine group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .
作用機序
Mode of Action
It’s known that it can be used in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via n-acyliminium cation aromatic cyclizations .
Biochemical Pathways
The compound’s role in the synthesis of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones suggests it may influence pathways involving these isoindolones .
Result of Action
Its role in the synthesis of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones suggests it may have effects at the molecular level .
準備方法
Synthetic Routes and Reaction Conditions: 1-(1H-pyrrol-2-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole with 2-chloroethylamine hydrochloride in the presence of sodium hydroxide and acetonitrile. The reaction mixture is heated to reflux for 12 hours, followed by purification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
化学反応の分析
Types of Reactions: 1-(1H-pyrrol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted pyrrole compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which have significant applications in medicinal chemistry and material science .
科学的研究の応用
1-(1H-pyrrol-2-yl)ethanamine has a wide range of applications in scientific research:
類似化合物との比較
- 2-(1H-pyrrol-1-yl)ethanamine
- 1-(1-Methyl-1H-pyrrol-2-yl)ethanamine
- Pyrrolidine derivatives
Comparison: 1-(1H-pyrrol-2-yl)ethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
生物活性
1-(1H-pyrrol-2-yl)ethanamine, also known as 2-(1H-pyrrol-1-yl)ethanamine, is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H10N2
- Molecular Weight : 110.16 g/mol
- CAS Number : 887411-24-7
The biological activity of this compound is primarily linked to its ability to interact with various biochemical pathways. Notably, it has been shown to influence the synthesis of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, which may play a role in modulating cellular functions and signaling pathways involved in cancer and other diseases.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Anticancer Effects
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. For instance, a study highlighted its efficacy in reducing the viability of breast cancer cells by promoting G0/G1 phase arrest and increasing apoptosis markers .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A notable case study investigated the effect of this compound on human breast cancer cells (MCF-7). The study found that treatment with varying concentrations of the compound led to a significant decrease in cell proliferation and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation. The results suggest that this compound could serve as a lead structure for developing new anticancer agents targeting specific signaling pathways involved in tumor growth .
特性
IUPAC Name |
1-(1H-pyrrol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5(7)6-3-2-4-8-6/h2-5,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCDNQPIQHCAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














